
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of pharmacological properties, and its unique chemical structure makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to interact with proteins and enzymes involved in the regulation of inflammation, cell growth, and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide are diverse and depend on the specific application. This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide in lab experiments include its well-defined chemical structure and its ability to exhibit a wide range of pharmacological activities. However, the limitations of using this compound include the complex synthesis method required to produce it and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.
Synthesemethoden
The synthesis of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method used for this compound has been optimized over the years, and several variations of the method have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide is primarily focused on its potential as a drug candidate. This compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-N-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-3-6-16-14(18)12-7-10-4-5-11(15)8-13(10)17-9(12)2/h3-5,7-8H,1,6H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKTOKQUGMLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

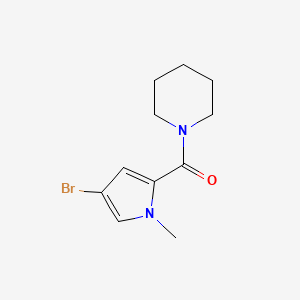
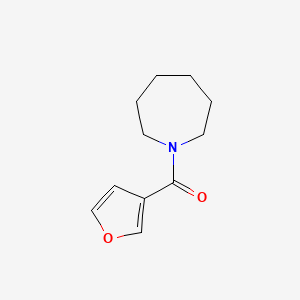
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
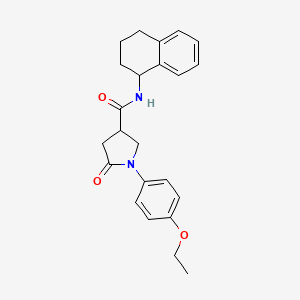
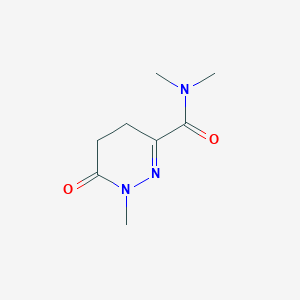
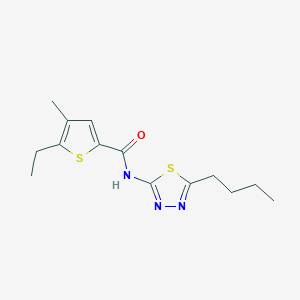


![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
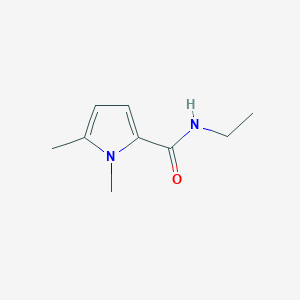
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
